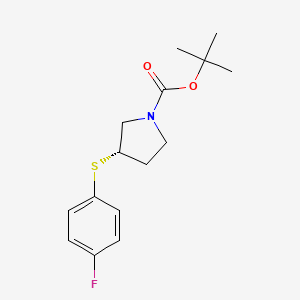

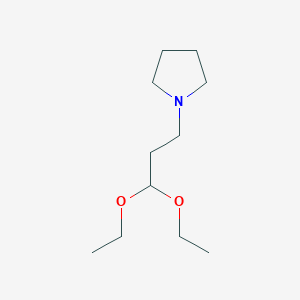

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

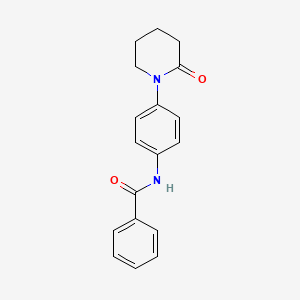

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, or (S)-4-F-TBP, is a synthetic compound that has recently been gaining attention for its potential applications in the field of scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is characterized by its four-fluoro-phenylthio group. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore the effects of various compounds on living systems.

Aplicaciones Científicas De Investigación

C-H Bond Activation in Platinum(II) Complexes

A study investigated the activation of sp2 and sp3 C-H bonds using a platinum(II) complex, showing the delicate balance between two types of cyclometalations. This research demonstrates the potential of using (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate in metal-mediated bond activation processes, which are crucial in the field of organometallic chemistry and catalysis (Crosby, Clarkson, & Rourke, 2009).

Synthesis of Chiral Pyrrolidines

The compound was utilized in an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This process involved a nitrile anion cyclization strategy, proving effective in the creation of chiral pyrrolidine structures with high yield and enantiomeric excess. This application is significant in the synthesis of bioactive molecules and pharmaceuticals (Chung et al., 2005).

Antibacterial Activity in Naphthyridine Derivatives

In a study on fluoronaphthyridines as antibacterial agents, a derivative containing the (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine motif was investigated. This compound showed promising in vitro and in vivo antibacterial activities, highlighting its potential in the development of new therapeutic agents (Bouzard et al., 1992).

Development of Superconductors

A study explored the electropolymerization of pyrrole and thiophene monomers, including derivatives of (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine, for applications in supercapacitors. This research provides insights into the potential use of this compound in the field of energy storage and electronic materials (Yue et al., 2012).

Asymmetric Synthesis and Molecular Docking

This compound was used in the asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity. The study also involved comprehensive molecular docking studies, showing the compound's relevance in the development of novel inhibitors with therapeutic potential (Ayan et al., 2013).

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGONQZUUQXPDK-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)

![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)